

# A Comparative Guide to the Structure-Activity Relationships of Pyrimidine-Furan Compounds

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## Compound of Interest

**Compound Name:** 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

**Cat. No.:** B061730

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The fusion of pyrimidine and furan rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine-furan derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

## Anticancer Activity: Targeting Key Signaling Pathways

Furo[2,3-d]pyrimidine derivatives have emerged as a prominent scaffold in the development of potent anticancer agents, primarily through the inhibition of critical protein kinases involved in cancer cell proliferation and survival.

## Epidermal Growth factor Receptor (EGFR) Inhibition

Several studies have focused on the development of furo[2,3-d]pyrimidines as EGFR inhibitors. The SAR studies reveal that substitutions at the C4 and C5 positions of the furo[2,3-d]pyrimidine core are crucial for potent activity.

Table 1: Comparative EGFR and Cellular Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ID	R1 (at C4)	R2 (at C5)	EGFR IC50 (nM)	Cell Line	IC50 (μM)	Reference
1a	4-Aminophenyl	Methyl	15.5	-	-	[1]
1b	4-Aminophenyl	Ethyl	283	-	-	[1]
1c	4-Aminophenyl	Phenyl	7.1	-	-	[1]
1d	4-Aminophenyl	4-Methoxyphenyl	3.1	-	-	[1]
2a	-	-	121	T-47D	-	[2]
3a	-	-	700	HepG2	0.70	[3]

IC50 values represent the concentration required to inhibit 50% of the enzyme activity or cell growth.

The data suggests that an amino group at the C4 position is favorable for activity. Furthermore, the nature of the substituent at the C5 position significantly influences the inhibitory potency against EGFR. Aromatic substitutions at C5, particularly a 4-methoxyphenyl group (Compound 1d), led to the most potent EGFR inhibition in this series.[1]

## PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Furo[2,3-d]pyrimidine derivatives have been investigated as dual PI3K/AKT inhibitors.

Table 2: PI3K $\alpha$ / $\beta$  and AKT Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ID	PI3K $\alpha$ IC50 (μM)	PI3K $\beta$ IC50 (μM)	AKT IC50 (μM)	Cell Line (Breast)	GI50 (μM)	Reference
4a	0.175 ± 0.007	0.071 ± 0.003	0.411 ± 0.02	HS 578T	1.51	[4][5]

GI50 is the concentration that causes 50% growth inhibition.

Compound 4a demonstrated potent dual inhibition of PI3K and AKT, translating to significant growth inhibition in breast cancer cell lines.[4][5] This highlights the potential of this scaffold in targeting multiple nodes within a key cancer signaling pathway.

## Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Furo[2,3-d]pyrimidines have also been explored as VEGFR-2 inhibitors.

Table 3: VEGFR-2 Inhibitory and Antiproliferative Activities of Furo[2,3-d]pyrimidine Derivatives

Compound ID	VEGFR-2 IC50 (nM)	Cell Line (Colon)	IC50 (μM)	Cell Line (Lung)	IC50 (μM)	Reference
5a	57.1	HT-29	21.4	A549	14.5	[6]
5b	42.5	HT-29	8.51	A549	6.66	[6]
5c	52.5	HT-29	12.1	A549	10.1	[6]
Sorafenib	41.1	HT-29	8.78	A549	6.60	[6]

The data indicates that furo[2,3-d]pyrimidine derivatives can effectively inhibit VEGFR-2 at nanomolar concentrations. Compound 5b showed potency comparable to the multi-kinase inhibitor drug, Sorafenib, in both enzymatic and cellular assays.[6]

## Antimicrobial Activity

Pyrimidine-furan hybrids have also demonstrated promising activity against a range of bacterial and fungal pathogens. The SAR in this area often focuses on the substituents on both the pyrimidine and furan rings, as well as the linker connecting them.

Table 4: Comparative Antimicrobial Activity (MIC,  $\mu\text{g/mL}$ ) of Furan-Based Pyrimidine-Thiazolidinone Derivatives

Compound ID	R Group	E. coli	P. aeruginosa	S. aureus	S. pyogenes	C. albicans	A. niger	Reference
6a	2-NO <sub>2</sub>	250	100	100	100	100	>1000	[7]
6d	4-Cl	250	250	125	125	250	100	[7]
6e	2,4-diCl	500	250	250	125	250	100	[7]
6k	4- 2 N(CH <sub>3</sub> ) 2	12.5	500	250	250	100	500	[7]
Ciprofloxacin	-	6.25	6.25	12.5	12.5	-	-	[7]
Griseofulvin	-	-	-	-	-	100	100	[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.

The results show that the nature of the substituent on the aryl ring attached to the thiazolidinone moiety plays a significant role in the antimicrobial activity. Compound 6k, with a dimethylamino group, exhibited the most potent activity against E. coli.[7] Several compounds also showed notable antifungal activity.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the compounds against EGFR tyrosine kinase can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[8]

- Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in the kinase assay buffer, ensuring the final DMSO concentration does not exceed 1%.
- Kinase Reaction: In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of a master mix containing the peptide substrate and ATP. Initiate the reaction by adding 10 µL of diluted recombinant EGFR enzyme. Incubate the plate at 30°C for 60 minutes.
- ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
- Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Subtract the background luminescence and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

## In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately  $5 \times 10^3$  cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
- MTT Incubation: Replace the culture medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for an additional 2-4 hours.

- Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- Absorbance Measurement and Data Analysis: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. Calculate the cell viability as a percentage of the control and determine the IC<sub>50</sub> value from the dose-response curve.<sup>[9]</sup>

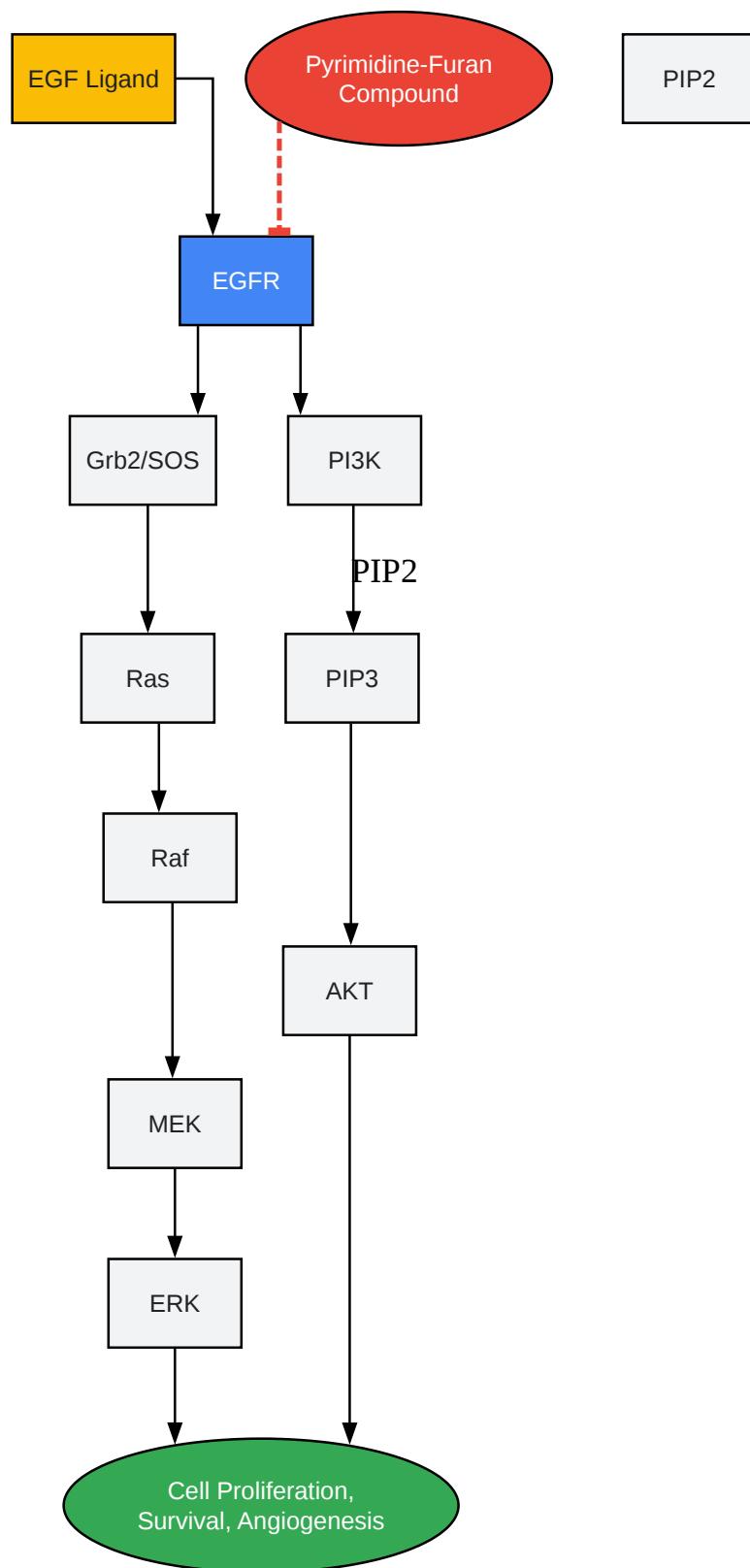
## In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

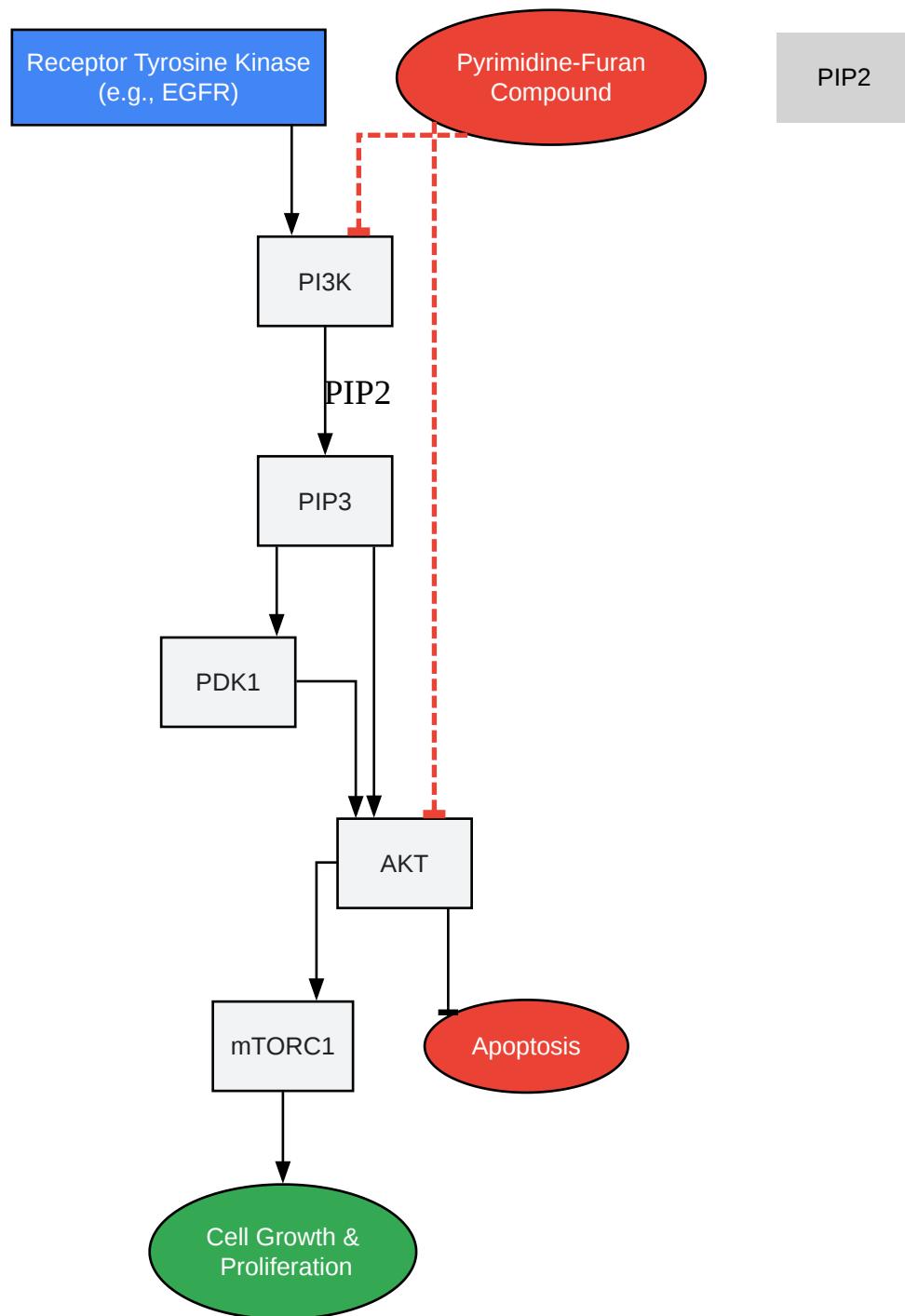
## Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.



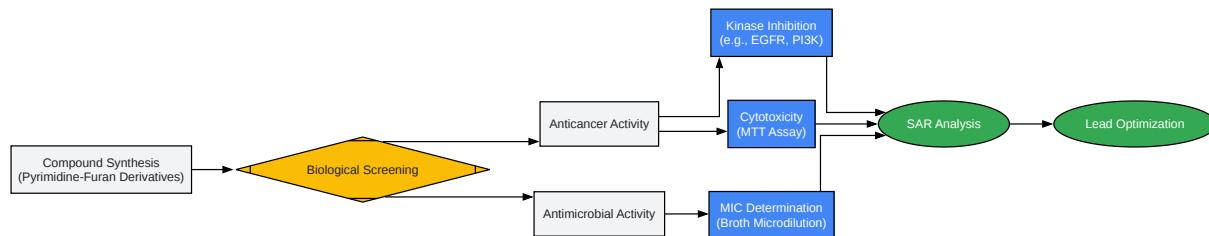
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Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-furan compounds.



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Caption: PI3K/AKT signaling pathway targeted by pyrimidine-furan compounds.



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Caption: General experimental workflow for SAR studies of pyrimidine-furan compounds.

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